molecular formula C14H18ClNO B404991 3-chloro-N-cycloheptylbenzamide CAS No. 330468-92-3

3-chloro-N-cycloheptylbenzamide

Cat. No.: B404991
CAS No.: 330468-92-3
M. Wt: 251.75g/mol
InChI Key: CFAOEBFSQCPXKM-UHFFFAOYSA-N
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Description

3-Chloro-N-cycloheptylbenzamide is a chemical compound of interest in medicinal chemistry and chemical research. It belongs to the class of chloro-substituted benzamides, which are often investigated for their potential biological activity and as key intermediates in organic synthesis . Researchers value this scaffold for its versatility; the benzamide core can be functionalized to modulate properties like solubility and binding affinity, while the chloro group can serve as a handle for further cross-coupling reactions . Compounds within this class have been studied in various pharmacological contexts, including as potential thrombin inhibitors . This product is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Disclaimer: The information presented is based on the general properties of similar chemical compounds. The specific data for this compound (such as mechanism of action, detailed applications, and physicochemical properties) should be determined through laboratory analysis and consultation of specialized scientific literature.

Properties

IUPAC Name

3-chloro-N-cycloheptylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOEBFSQCPXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical synthesis involves the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with cycloheptylamine. The reaction proceeds as follows:

3-chlorobenzoyl chloride+cycloheptylamine3-chloro-N-cycloheptylbenzamide+HCl\text{3-chlorobenzoyl chloride} + \text{cycloheptylamine} \rightarrow \text{this compound} + \text{HCl}

Triethylamine (TEA) or another tertiary base is typically added to neutralize HCl, shifting the equilibrium toward product formation.

Procedure and Conditions

  • Reagents :

    • 3-Chlorobenzoyl chloride (1.0 equiv)

    • Cycloheptylamine (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Steps :

    • Combine 3-chlorobenzoyl chloride and cycloheptylamine in anhydrous DCM at 0°C.

    • Add TEA dropwise to maintain a pH of 8–9.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract the organic layer, and purify via recrystallization (ethanol/water).

  • Yield : 70–85% (laboratory scale).

Limitations

  • Side Reactions : Hydrolysis of the acyl chloride to 3-chlorobenzoic acid if moisture is present.

  • Purification Challenges : Requires multiple recrystallizations to remove residual amine and acid byproducts.

Coupling Agent-Assisted Synthesis

Rationale for Coupling Agents

To circumvent the limitations of classical amidation, coupling agents like DIC and HOBt are employed. These reagents activate the carbonyl group, facilitating amide bond formation without generating HCl.

Protocol Using DIC/HOBt

  • Reagents :

    • 3-Chlorobenzoic acid (1.0 equiv)

    • Cycloheptylamine (1.1 equiv)

    • DIC (1.2 equiv)

    • HOBt (1.2 equiv)

    • Solvent: Dichloromethane

  • Steps :

    • Activate 3-chlorobenzoic acid by reacting with DIC and HOBt in DCM for 1 hour at 0°C.

    • Add cycloheptylamine and stir at room temperature for 3–4 hours.

    • Filter, wash with NaHCO₃ solution, and purify via column chromatography (petroleum ether/ethyl acetate).

  • Yield : 90–95% (reported for analogous compounds).

Advantages Over Classical Method

  • No HCl Byproduct : Eliminates the need for bulky bases like TEA.

  • Higher Efficiency : Reduced reaction time and improved atom economy.

Industrial-Scale Production

Scaling Classical Amidation

  • Continuous Flow Reactors : Enable rapid mixing and heat dissipation, minimizing side reactions.

  • Solvent Recovery Systems : Recycle DCM or THF to reduce costs.

  • Crystallization Optimization : Use anti-solvent precipitation (e.g., adding water to ethanol) for high-purity batches.

Large-Scale Coupling Agent Use

  • Catalyst Recycling : Recover DIC and HOBt via distillation.

  • Automated Purification : Implement simulated moving bed (SMB) chromatography for continuous separation.

Optimization Strategies

Solvent Selection

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938598
THF7.527895
Acetonitrile37.56590

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state.

Temperature and Time Effects

  • Room Temperature : Optimal for balancing reaction rate and byproduct formation.

  • Extended Stirring (>6 hours) : No significant yield improvement but increases energy costs.

Stoichiometric Ratios

  • Cycloheptylamine Excess : A 1.2:1 ratio (amine:acyl chloride) drives the reaction to completion without wasteful excess .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cycloheptylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Oxidized products may include carboxylic acids or other oxidized benzamide derivatives.

Scientific Research Applications

3-chloro-N-cycloheptylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-cycloheptylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Conformation

3-Chloro-N-cyclohexylbenzamide (C₁₃H₁₆ClNO)
  • Structure : The cyclohexyl analog shares the same molecular formula but differs in the N-alkyl group geometry. Its crystal system is also orthorhombic (P2₁2₁2₁) but with distinct unit cell parameters (a = 8.4963 Å, b = 11.4891 Å, c = 12.5318 Å) .
  • Hydrogen Bonding : Similar N–H···O interactions form C(4) chains, but the cyclohexyl group introduces steric effects that subtly alter packing efficiency compared to the bulkier cycloheptyl derivative.
3-Chloro-N-phenylbenzamide (C₁₃H₁₀ClNO)
  • Structure: Replacing the cycloheptyl group with a phenyl ring results in a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å .
  • Conformation: The dihedral angle between the benzoyl and phenyl rings is 88.5°, contrasting with the non-planar cycloheptyl derivative. N–H···O hydrogen bonds generate C(4) chains along [010], similar to the cycloheptyl analog .
3-Chloro-N-(3-chlorophenyl)benzamide (C₁₃H₉Cl₂NO)
  • Structure : This dichloro derivative crystallizes with two molecules in the asymmetric unit. The dihedral angles between benzoyl and aniline rings are 9.1° and 7.3°, indicating near-planar conformations .
  • Hydrogen Bonding : Dual N–H···O interactions link molecules into chains, demonstrating how additional chloro substituents influence packing without disrupting hydrogen-bonding motifs .

Impact of Substituent Size and Position

  • Steric Effects: Larger N-alkyl groups (e.g., cycloheptyl vs.
  • Electron-Withdrawing Groups : The meta-chloro substituent on the benzoyl ring directs hydrogen-bonding patterns and influences molecular dipole moments, as seen in the syn/anti conformations of amide groups .

Comparative Data Table

Compound Molecular Formula Substituents Crystal System Hydrogen Bonding Notable Features
3-Chloro-N-cycloheptylbenzamide C₁₃H₁₆ClNO Cycloheptyl Orthorhombic N–H···O C(4) chains High steric bulk, trans amide
3-Chloro-N-cyclohexylbenzamide C₁₃H₁₆ClNO Cyclohexyl Orthorhombic N–H···O C(4) chains Moderate steric hindrance
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO Phenyl Monoclinic N–H···O C(4) chains Planar aromatic stacking
3-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 3-Chlorophenyl Monoclinic Dual N–H···O chains Enhanced halogen interactions

Biological Activity

3-Chloro-N-cycloheptylbenzamide is a benzamide derivative characterized by a chlorine atom at the third position of the benzene ring and a cycloheptyl group attached to the nitrogen atom of the amide. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities.

Chemical Structure:

  • Molecular Formula: C14H18ClNO
  • IUPAC Name: this compound
  • InChI Key: CFAOEBFSQCPXKM-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product. Purification methods like recrystallization or chromatography are employed to obtain high-purity samples for research applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit pathways associated with cell growth and apoptosis, suggesting potential applications in cancer therapy. Notably, it has been shown to inhibit the receptor for advanced glycation end-products (RAGE) and Notch1 signaling pathways, which play critical roles in various cellular processes.

Pharmacological Potential

The compound is being investigated for several pharmacological effects:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties: Ongoing research is focused on its potential as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundUnique FeaturesPotential Applications
3-Chloro-N-cyclohexylbenzamideCyclohexyl group; different steric effectsAntimicrobial, anticancer
3-Chloro-N-(2,4-dichlorophenyl)benzamideMultiple chlorine substitutions; higher lipophilicityAnticancer
3-Chloro-N-phenethylbenzamidePhenethyl group; distinct interaction profilesAntimicrobial

The cycloheptyl group in this compound may influence its lipophilicity and ability to penetrate biological membranes compared to other derivatives. This structural feature could enhance its pharmacokinetic properties, making it a more effective therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Study: A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through modulation of the Notch signaling pathway.
  • Antimicrobial Testing: In vitro tests revealed that this compound exhibited notable activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Analysis: Research indicated that this compound could effectively inhibit certain enzymes involved in metabolic processes, paving the way for further investigations into its use as a pharmaceutical intermediate.

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